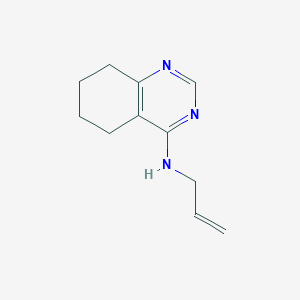
N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroquinazolines, characterized by a fused bicyclic structure that includes a quinazoline moiety. This structure is crucial for its interaction with biological targets.
1. Anticancer Activity
Research indicates that tetrahydroquinazoline derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example, derivatives tested against HeLa and MDA-MB231 cells revealed IC50 values indicating potent anticancer activity (IC50 values ranging from 1.85 to 2.81 μM) .
Table 1: Cytotoxicity of Tetrahydroquinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-allyl derivative | HeLa | 2.81 |
| N-allyl derivative | MDA-MB231 | 1.85 |
| Gefitinib | HeLa | 4.3 |
| Gefitinib | MDA-MB231 | 28.3 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that tetrahydroquinazoline derivatives possess inhibitory effects against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
3. Antidiabetic Potential
Molecular docking studies indicate that this compound and its derivatives show high binding affinity towards enzymes involved in glucose metabolism, such as α-glucosidase and β-glucosidase . This suggests potential use in managing diabetes by inhibiting carbohydrate absorption in the intestines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to key enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity and disrupting metabolic pathways essential for cell proliferation .
- Receptor Modulation : The tetrahydroquinazoline framework allows for interactions with various receptors involved in signaling pathways related to cancer progression and metabolic regulation .
Case Studies
Several case studies have highlighted the efficacy of tetrahydroquinazolines in clinical settings:
- Study on Cancer Cell Lines : A comparative study involving multiple derivatives demonstrated the superior cytotoxicity of N-allyl derivatives compared to standard chemotherapeutic agents like gefitinib.
- Antimicrobial Efficacy : Clinical isolates tested against N-allyl derivatives showed significant reductions in bacterial load in vitro, suggesting potential for development as new antimicrobial agents.
科学的研究の応用
Synthesis of N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine
The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with allyl halides under basic conditions. This method allows for the introduction of the allyl group at the nitrogen position of the quinazoline structure. The reaction conditions are optimized to achieve high yields and purity of the final product.
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrahydroquinazolines exhibit significant antimicrobial activity. For instance, molecular docking studies suggest that this compound and its derivatives show high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase. This suggests potential use as antitubercular agents against multidrug-resistant strains .
Antidiabetic Effects
In addition to its antimicrobial properties, this compound has shown promise in antidiabetic applications. The inhibition activity against β-glucosidase indicates that this compound may serve as a scaffold for developing new treatments for diabetes .
Anticancer Activity
N-allyl derivatives have been evaluated for their anticancer properties. For example, compounds derived from tetrahydroquinazolines have been found to inhibit various cancer cell lines effectively. The mechanism often involves the modulation of specific molecular targets related to cancer cell proliferation .
Case Studies and Research Findings
特性
IUPAC Name |
N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-7-12-11-9-5-3-4-6-10(9)13-8-14-11/h2,8H,1,3-7H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGYAYOYLKLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













